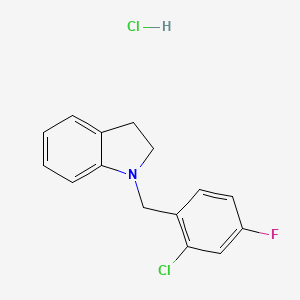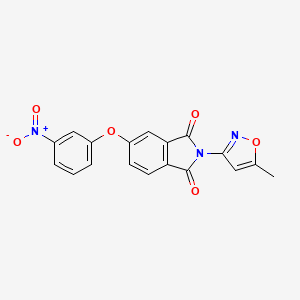![molecular formula C24H24N2O B6013923 4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6013923.png)
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as BPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPM is a small molecule that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
作用机制
The mechanism of action of 4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of neurotransmitter systems. This compound has been found to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. This compound has also been found to modulate the activity of neurotransmitter systems, including the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter systems, and the induction of apoptosis. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications, and its ability to modulate various pathways. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions for the study of 4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including the development of new drugs based on this compound, the elucidation of its mechanism of action, and the investigation of its potential therapeutic applications in various diseases. Further studies are also needed to determine the optimal dosage and administration of this compound and to evaluate its long-term safety and efficacy.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been found to have significant biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential therapeutic applications in various diseases.
合成方法
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized through various methods, including the reaction of 4-biphenylylboronic acid and 1-(2-pyridinylmethyl)-3-piperidinone in the presence of palladium catalysts. Another synthesis method involves the reaction of 4-biphenylylboronic acid and 1-(2-pyridinylmethyl)-3-piperidinyl chloride in the presence of cesium carbonate. Both methods have been found to be efficient in producing this compound with high yield and purity.
科学研究应用
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
属性
IUPAC Name |
(4-phenylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(21-13-11-20(12-14-21)19-7-2-1-3-8-19)22-9-6-16-26(17-22)18-23-10-4-5-15-25-23/h1-5,7-8,10-15,22H,6,9,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGSFAWVLLJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6013842.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6013845.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6013849.png)

![5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6013868.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6013872.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6013883.png)
![2-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B6013887.png)

![N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6013902.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6013909.png)
![3-(2-naphthoyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B6013915.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6013933.png)
